molecular formula C30H40N4O4 B14131140 2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B14131140
M. Wt: 520.7 g/mol
InChI Key: CZRCJNPMGXZCME-UHFFFAOYSA-N
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Description

2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[lmn][3,8]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method involves the condensation of naphthalene derivatives with diisopropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
  • 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its diisopropylaminoethyl substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H40N4O4

Molecular Weight

520.7 g/mol

IUPAC Name

6,13-bis[2-[di(propan-2-yl)amino]ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C30H40N4O4/c1-17(2)31(18(3)4)13-15-33-27(35)21-9-11-23-26-24(12-10-22(25(21)26)28(33)36)30(38)34(29(23)37)16-14-32(19(5)6)20(7)8/h9-12,17-20H,13-16H2,1-8H3

InChI Key

CZRCJNPMGXZCME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C(C)C)C(C)C)C1=O)C(C)C

Origin of Product

United States

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